2-Bromo-6-chloroanisole is an organic compound characterized by the molecular formula and a molecular weight of approximately 221.48 g/mol. It features a methoxy group (-OCH₃), a bromine atom (Br), and a chlorine atom (Cl) attached to a benzene ring, making it a halogenated anisole derivative. This compound is typically a colorless to light yellow liquid with a specific gravity of 1.63 and a refractive index of 1.59 .
As 2-Bromo-6-chloroanisole is primarily a research intermediate, information on its mechanism of action in biological systems is not applicable.
Due to the absence of specific data, it's important to consider the general safety hazards associated with halogenated aromatic compounds:
2-Bromo-6-chloroanisole is an organic compound that can be synthesized through various methods. One common method involves the reaction of 2,6-dichloroanisole with lithium bromide in the presence of a solvent like dimethylformamide (DMF) [].
2-Bromo-6-chloroanisole is a light yellow liquid at room temperature []. It has a boiling point of 224-226 °C and a melting point of -22 °C []. It is slightly soluble in water but soluble in most organic solvents such as acetone, dichloromethane, and ethanol [].
-Bromo-6-chloroanisole has been investigated for potential applications in various scientific research fields, including:
The synthesis of 2-bromo-6-chloroanisole typically involves several steps:
Alternative methods may involve regioselective halogenation techniques that allow for more direct synthesis from simpler precursors.
2-Bromo-6-chloroanisole finds applications in various fields:
Research into the interactions of 2-bromo-6-chloroanisole with other chemical entities is crucial for understanding its reactivity and potential applications. Studies often focus on its behavior in various solvents and its reactivity towards nucleophiles and electrophiles. Such investigations help predict its behavior in biological systems and industrial processes.
Several compounds share structural similarities with 2-bromo-6-chloroanisole, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Bromo-4-chloroanisole | Different halogen substitution pattern | |
4-Bromo-2-chloroanisole | Halogens at para and ortho positions | |
2-Bromo-5-chloroanisole | Variation in halogen positioning | |
4-Chloro-2-methoxyphenol | Hydroxyl group instead of bromine |
The uniqueness of 2-bromo-6-chloroanisole lies in its specific arrangement of halogens and methoxy groups, which influences its reactivity and potential applications compared to other similar compounds. The positioning of these substituents affects both chemical behavior and biological activity, making it a compound of interest in synthetic chemistry and pharmacology.
Irritant